(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Description

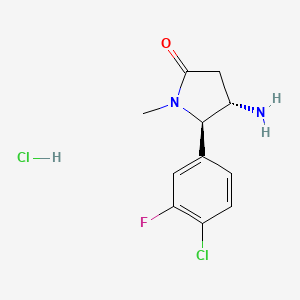

This compound is a pyrrolidin-2-one derivative with stereochemical specificity (4S,5R configuration) and a substituted phenyl group at position 3. The 4-chloro-3-fluorophenyl substituent contributes to its unique electronic and steric properties, while the hydrochloride salt enhances solubility for pharmaceutical applications. Its molecular formula is C₁₁H₁₂ClFN₂O·HCl (evidenced by purity and structural data in ).

Key features:

- Chiral centers: 4S and 5R configurations ensure stereoselective interactions.

- Substituents: The 4-chloro-3-fluorophenyl group introduces halogen-dependent lipophilicity, influencing bioavailability.

Properties

IUPAC Name |

(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHDDFTYCJCWFC-QLSWKGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where the chloro-fluorophenyl group is introduced into the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key analogs identified in the evidence:

Key Observations:

- Halogen Effects: Fluorine’s electronegativity improves metabolic stability compared to chlorine .

- Stereochemistry : The 4S,5R configuration in the target compound distinguishes it from racemic mixtures (e.g., ), which may exhibit reduced target specificity.

Solubility and Stability:

Biological Activity

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride, commonly referred to as PF-06855800, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H16ClFN4O4·xH2O

- Molecular Weight : 394.78 g/mol (anhydrous basis)

- Solubility : Soluble in DMSO at 2 mg/mL

- Appearance : White to beige powder

PF-06855800 has been shown to interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). It functions as a modulator of signaling pathways that are critical in cellular communication and response to external stimuli. The compound's structure allows it to bind effectively to specific receptors, influencing downstream signaling cascades.

Antitumor Activity

Research indicates that PF-06855800 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound has been observed to downregulate oncogenic proteins such as c-MYC and IRF4, which are pivotal in tumor growth and survival.

Immunomodulatory Effects

In addition to its antitumor activity, PF-06855800 displays immunomodulatory effects. It has been reported to enhance immune responses by modulating cytokine production and promoting the activation of immune cells. This dual action positions it as a candidate for combination therapies in oncology.

Study 1: Efficacy in Myeloma Models

A study published in Blood Cancer Journal highlighted the efficacy of PF-06855800 in a cMYC-driven myeloma model. The compound demonstrated potent antimyeloma activity independent of cereblon and Ikaros targets, suggesting a novel mechanism of action distinct from other immunomodulatory drugs (IMiDs) .

Study 2: Safety Profile Assessment

A tier II assessment evaluated the safety profile of PF-06855800 in animal models. The compound exhibited low acute toxicity with an oral LD50 greater than 4000 mg/kg in rats. Long-term exposure studies indicated no significant genotoxicity, reinforcing its potential as a safe therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.